molecular formula CHBrN4 B3052557 5-bromo-2H-tetrazole CAS No. 42371-37-9

5-bromo-2H-tetrazole

Cat. No.: B3052557
CAS No.: 42371-37-9
M. Wt: 148.95 g/mol
InChI Key: HFULRRXNTBESRB-UHFFFAOYSA-N
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Description

5-Bromotetrazole is a chemical compound with the molecular formula CHBrN4 . It is a derivative of tetrazole, a class of heterocyclic compounds consisting of a 5-membered ring of four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of 5-Bromotetrazole involves a straightforward reaction analogous to the production of nitrotetrazole . Its sodium salt can be readily produced via acid/base salt metathesis .


Molecular Structure Analysis

The structure of 5-Bromotetrazole has been established by X-ray crystallography . The molecule appears to possess m-symmetry, and the ring bond distances are: C–N 1.290 and 1.351, N–N 1.283–1.347 Å . The tetrazole ring is a resonance hybrid .


Chemical Reactions Analysis

The transformation of 1- and 5-substituted tetrazoles into 1,5-disubstituted tetrazoles is covered in various literature . In general, the reaction of 1-substituted-5-bromotetrazoles with amines provided desired 1,5-disubstituted tetrazoles in good yields .


Physical and Chemical Properties Analysis

5-Bromotetrazole has a molecular weight of 148.949 Da . It has a density of 2.341g/cm3 and a boiling point of 299.5ºC at 760 mmHg .

Scientific Research Applications

Raman Spectroscopy in Crystallography

The study of 5-bromotetrazole's Raman active external phonons in single crystals reveals insights into its structural properties. These findings contribute to a broader understanding of hydrogen-bonded ring compounds and have implications for crystallography and materials science (Baglin, 1973).

Chemical Synthesis

5-Bromotetrazole is utilized in efficient synthetic pathways for creating 1-substituted 5-bromo-1H-tetrazoles, demonstrating its importance in organic chemistry and drug synthesis (Myznikov et al., 2013).

Electrophysiological Studies

While not directly involving 5-bromotetrazole, electrophysiological studies on the brain have utilized related tetrazole compounds to understand the effects of certain drugs on neurotransmitter firing rates, contributing to neuropsychopharmacology (Chernoloz et al., 2009).

Preparation of Energetic Materials

5-Bromotetrazole is used in the synthesis of alkyl-bridged bis-5-azidotetrazoles, which have applications in materials science, particularly in the development of safer methods for preparing energetic materials (Klapötke & Sproll, 2009).

Anticancer Research

Research involving 5-bromotetrazole derivatives, such as 5-aminopyrazole derivatives, explores potential synergistic effects with established chemotherapy agents against various cancer cells, indicating its role in oncological research (Swanepoel et al., 2019).

Primary Explosives Research

5-Bromotetrazole compounds, specifically copper salts, have been synthesized and characterized for their explosive capabilities. This has implications for both military and industrial applications (Fischer et al., 2012).

Properties

IUPAC Name

5-bromo-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBrN4/c2-1-3-5-6-4-1/h(H,3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFULRRXNTBESRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314327
Record name 5-Bromotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42371-37-9
Record name 5-Bromotetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 5-bromotetrazole?

A: 5-Bromotetrazole can be efficiently synthesized by converting 1-substituted 1H-tetrazole-5-thiols using zinc(II) bromide and an oxidant like hydrogen peroxide or peracetic acid at elevated temperatures (70-80°C). [] Another method involves reacting 5-nitro-2-hydroxymethyl-tetrazole with hydrobromic acid. []

Q2: What is the crystal structure of 5-bromotetrazole?

A: 5-Bromotetrazole crystallizes in the monoclinic system with the space group P21/m. [, ] The planar molecules stack along a specific axis with a defined intermolecular spacing. X-ray crystallography reveals that the molecule appears to possess m-symmetry, and the tetrazole ring exhibits resonance, indicated by the bond distances. []

Q3: How is 5-bromotetrazole used in the synthesis of other compounds?

A: 5-Bromotetrazole serves as a versatile precursor for synthesizing various nitrogen-rich compounds. For example, it's used to prepare tetrazolylhydrazines, which are subsequently converted into energetic materials like bis-5-azidotetrazoles. [, ] These reactions highlight the utility of 5-bromotetrazole in accessing complex energetic molecules.

Q4: What spectroscopic techniques are used to characterize 5-bromotetrazole?

A: Researchers employ a variety of spectroscopic methods to characterize 5-bromotetrazole. These include vibrational spectroscopy (IR and Raman), mass spectrometry, and multinuclear NMR spectroscopy (1H, 13C, and 15N). [, ] These techniques provide information about the compound's structure, bonding, and purity.

Q5: Have any computational studies been performed on 5-bromotetrazole?

A: While specific computational studies on 5-bromotetrazole are not detailed in the provided abstracts, research on similar compounds suggests potential avenues. Harmonic force constant calculations, for instance, could be used to study the vibrational modes and intermolecular interactions within the crystal structure of 5-bromotetrazole, similar to studies performed on related molecules. []

Q6: What safety considerations should be taken into account when working with 5-bromotetrazole and its derivatives?

A: Compounds derived from 5-bromotetrazole, such as bis-5-azidotetrazoles, are considered extremely energetic and potentially hazardous. [] Their synthesis requires careful handling and appropriate safety protocols. Researchers should consult relevant safety data sheets and employ appropriate personal protective equipment when working with these compounds.

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